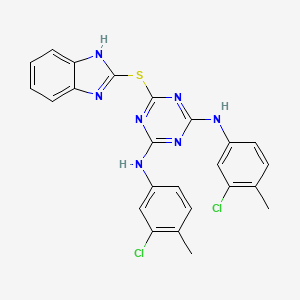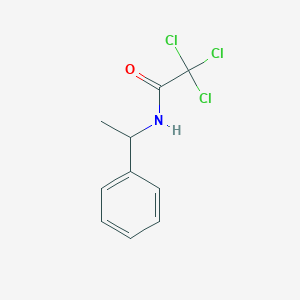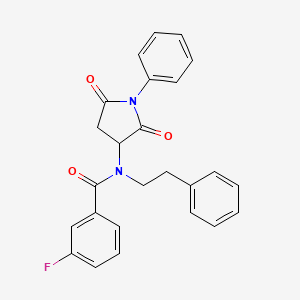
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two nitro groups at the 3 and 5 positions and a 2,5-dimethylphenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with 2,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(2,5-dimethylphenyl)-3,5-diaminobenzamide.
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of N-(2,5-dimethylphenyl)-3,5-dicarboxybenzamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties. It may also serve as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their catalytic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dimethylphenyl)-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.
N-(2,5-dimethylphenyl)-3,5-dicarboxybenzamide: An oxidized form with carboxylic acid groups.
N-(2,5-dimethylphenyl)-3,5-dihydroxybenzamide: A hydroxylated derivative.
Uniqueness
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a dimethylphenyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
282091-61-6 |
|---|---|
Formule moléculaire |
C15H13N3O5 |
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-4-10(2)14(5-9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |
Clé InChI |
PJNWKWJELQOMOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Solubilité |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459620.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12459623.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459629.png)

![(1R,2R,3S,3aR,8bR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12459632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459636.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B12459655.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate](/img/structure/B12459664.png)

![4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide](/img/structure/B12459686.png)


